(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a carboxymethylsulfanyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxymethylsulfanyl Group: This step involves the introduction of a carboxymethylsulfanyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by a carboxymethylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives.
Mechanism of Action
The mechanism of action of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and the sulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a benzyl ester.
(S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.
Uniqueness
The uniqueness of (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl ester counterparts.
Properties
IUPAC Name |
2-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)11-21-13-7-4-8-16(9-13)15(19)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQESUZVLIDDNJK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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